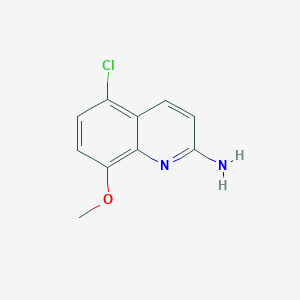
5-Chloro-8-methoxyquinolin-2-amine
Overview
Description
Mechanism of Action
Target of Action
5-Chloro-8-methoxyquinolin-2-amine is a derivative of quinoline, which is known to have a wide range of biological activities . Quinoline and its derivatives are known to interact with various targets, including the Plasmodium falciparum malaria parasite . .
Mode of Action
It is theorized that these compounds are toxic to the malaria parasite, interfering with the parasite’s ability to break down and digest hemoglobin . The specific mode of action of this compound remains to be elucidated.
Biochemical Pathways
Quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation . .
Pharmacokinetics
Quinoline derivatives are generally known for their diverse therapeutic profiles .
Result of Action
Quinoline derivatives have been found to exhibit antimalarial, antimicrobial, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
Quinoline-based compounds are known for their interactions with various enzymes, proteins, and other biomolecules . These interactions often involve binding to specific sites on these biomolecules, altering their function and playing a role in various biochemical reactions .
Cellular Effects
Some quinoline derivatives have shown significant activity against non-small cell lung cancer cell lines . This suggests that 5-Chloro-8-methoxyquinolin-2-amine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-2-amine typically involves the use of 5-chloro-2-nitroaniline as a starting material. One common method includes the following steps :
Nitration: 5-chloro-2-nitroaniline is nitrated to form 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amine group is then methoxylated using methanol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reaction kettles. For example, a method involves the use of 30% hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then processed to obtain 5-chloro-8-hydroxyquinoline, which is further treated to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
5-Chloro-8-methoxyquinolin-2-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
8-Aminoquinoline: Used as a directing group in C-H activation reactions.
5-Methoxyquinoline: Known for its EZH2 inhibitory activity.
Quinazoline Derivatives: Exhibits a broad range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: 5-Chloro-8-methoxyquinolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro and methoxy group on the quinoline ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-8-methoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZMYSHUZROWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


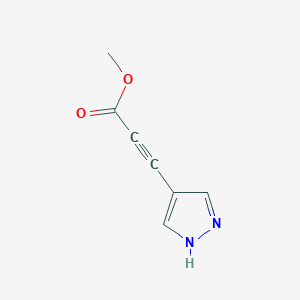
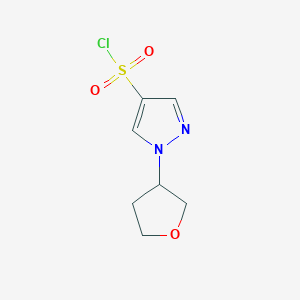
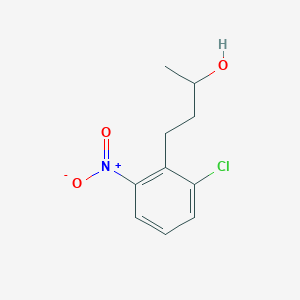
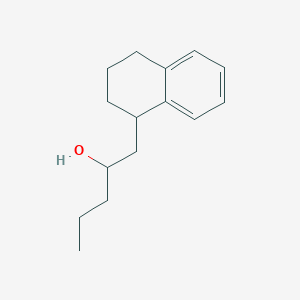
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)

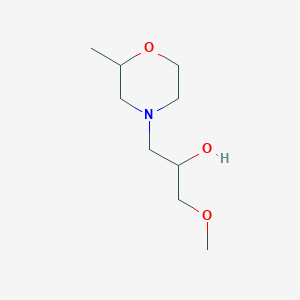

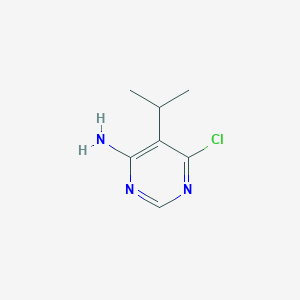

![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
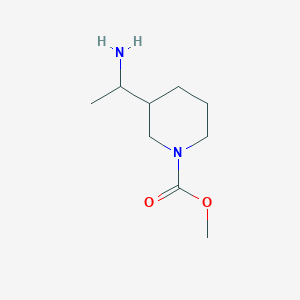
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)
